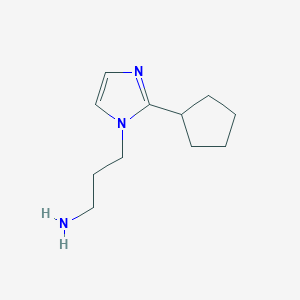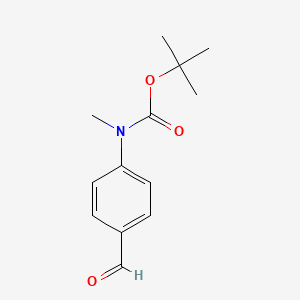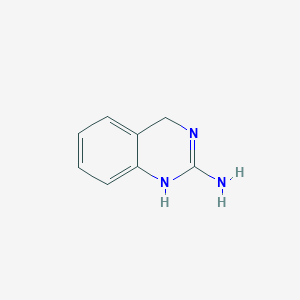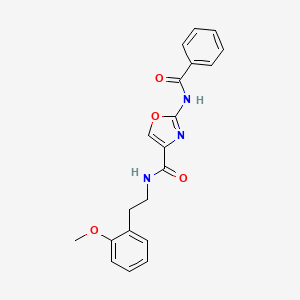
2,5-Dibromo-4,4-dimethylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dibromo-4,4-dimethylpent-1-ene” is a chemical compound with the molecular formula C7H12Br2 . It is a brominated derivative of pentene, a type of alkene .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-4,4-dimethylpent-1-ene” consists of a seven-carbon chain with two bromine atoms attached at the 2nd and 5th carbon atoms . The 4th carbon atom is bonded to two methyl groups . The compound has a molecular weight of 255.98 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dibromo-4,4-dimethylpent-1-ene” include a molecular weight of 255.98 g/mol . It has a complexity of 106 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Interactions with Singlet Oxygen
The interactions of 2,5-dimethyl-2,4-hexadiene with singlet oxygen in different solvents have been studied to understand the compound's behavior as a singlet oxygen acceptor. This research sheds light on the ene-reaction, cycloaddition, and quenching processes, highlighting a novel mode of singlet oxygen interaction with a substituted 1,3-diene, which could be relevant for derivatives like "2,5-Dibromo-4,4-dimethylpent-1-ene" K. Gollnick & A. Griesbeck (1984). Interactions of singlet oxygen with 2,5-dimethyl-2,4-hexadiene in polar and non-polar solvents evidence for a vinylog ene-reaction. Tetrahedron, 40, 3235-3250.
Synthesis and Structures
The synthesis and structural analysis of 1,2-dimethyl[2.10]metacyclophan-1-enes, which are structurally related to "2,5-Dibromo-4,4-dimethylpent-1-ene," have been performed to understand their conformational behaviors. Such studies are crucial for developing new materials with specific properties Thamina Akther et al. (2016). Synthesis, Structures and Conformational Studies of 1,2-Dimethyl[2.10]metacyclophan-1-enes.
Diels-Alder Reactions
Research on "4,5-Dimethylene -1,2-dioxane and derived Diels-Alder adducts" explores the use of similar diene compounds in synthesizing complex molecular structures through Diels-Alder reactions, demonstrating the compound's potential in synthetic organic chemistry B. Atasoy & S. Karaböcek (1992). 4,5-Dimethylene -1,2-dioxane and derived Diels-Alder adducts. Tetrahedron Letters, 33, 8127-8130.
Molecular Recognition and Hydrogen Bonding
The study of acid−amide intermolecular hydrogen bonding involving a 2,2-dimethylbutynoic acid with a pyridone terminus explores the principles of molecular recognition, which could be applicable to understanding the interactions involving "2,5-Dibromo-4,4-dimethylpent-1-ene" and similar compounds P. Wash et al. (1997). Acid−Amide Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 119, 3802-3806.
Conformational Analysis and Intramolecular Bonding
Investigations into the conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione provide insights into the behavior of substituted compounds, highlighting the effects of intramolecular bonding on molecular stability and reactivity M. Vakili et al. (2012). Conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. Journal of Molecular Structure, 1021, 102-111.
Propiedades
IUPAC Name |
2,5-dibromo-4,4-dimethylpent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c1-6(9)4-7(2,3)5-8/h1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECKSLQIJCYNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4,4-dimethylpent-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)


![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)


![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)
